molecular formula C22H25BrN2O4 B268465 3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268465
M. Wt: 461.3 g/mol
InChI Key: VENIZGURDFTLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis, which is programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide have been extensively studied. It has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. It has also been found to have antioxidant properties and has been studied as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its potential as a new drug candidate for the treatment of cancer and other diseases. However, its limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. These include further studies to determine its safety and efficacy in humans, the development of new synthetic methods for the compound, and the identification of new potential therapeutic applications for the compound.
Conclusion
3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs. Its mechanism of action involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. While it has several advantages for lab experiments, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step involves the reaction of 2-aminobenzamide with tetrahydro-2-furanylmethyl isocyanate to form the intermediate compound. This intermediate compound is then reacted with 4-bromo-3-isopropoxybenzoic acid to form the final product.

Scientific Research Applications

3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in the field of scientific research due to its potential application in the development of new drugs. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer.

properties

Product Name

3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H25BrN2O4

Molecular Weight

461.3 g/mol

IUPAC Name

3-bromo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H25BrN2O4/c1-14(2)29-20-10-9-15(12-18(20)23)21(26)25-19-8-4-3-7-17(19)22(27)24-13-16-6-5-11-28-16/h3-4,7-10,12,14,16H,5-6,11,13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

VENIZGURDFTLLT-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)Br

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)Br

Origin of Product

United States

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